molecular formula C7H10BrF3 B2758474 1-Bromo-4-(trifluoromethyl)cyclohexane CAS No. 30129-20-5

1-Bromo-4-(trifluoromethyl)cyclohexane

Cat. No.: B2758474
CAS No.: 30129-20-5
M. Wt: 231.056
InChI Key: CTEBWBSBKSFIMN-UHFFFAOYSA-N
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Description

Significance of Halogenated Alkanes as Synthetic Intermediates

Halogenated alkanes, or alkyl halides, are foundational to organic synthesis. Alkanes themselves are generally unreactive due to their non-polar nature and the strength of their C-H bonds. The process of halogenation, which replaces a hydrogen atom with a halogen (fluorine, chlorine, bromine, or iodine), transforms a relatively inert alkane into a functionalized and reactive molecule. pearson.compressbooks.pub This transformation is crucial because it provides a gateway to a multitude of other chemical functionalities.

The carbon-halogen bond is polar, with the carbon atom carrying a slight positive charge, making it susceptible to attack by nucleophiles. studymind.co.uk This polarity allows halogenoalkanes to serve as versatile precursors in a variety of reactions, most notably nucleophilic substitution and elimination reactions. wikipedia.org In substitution reactions, the halogen atom is replaced by another functional group, enabling the construction of more complex molecular frameworks. wikipedia.org As such, halogenated alkanes are indispensable intermediates for synthesizing a vast array of organic compounds. studymind.co.uk Their reactivity makes them better solvents than their parent alkanes and, while less flammable, their chemical utility is the basis of their importance in synthetic chemistry. wikipedia.org

Role of Cyclohexane (B81311) Scaffolds in Diverse Molecular Architectures

In drug discovery, the cyclohexyl group is often employed as a bioisostere for other chemical groups. For instance, it can replace a flat phenyl group to introduce a three-dimensional character, which may create more contact points with a target protein. pharmablock.com It can also serve as a more spatially demanding bioisostere for a t-butyl group, which can be advantageous for binding to deeper, more lipophilic pockets on a protein target. pharmablock.com Cyclohexane and its derivatives are recognized as important building blocks for compounds with a wide range of biological activities, including antimicrobial and anticancer properties. mdpi.comresearchgate.net The cyclohexane-1,3-dione skeleton, for example, is a key fragment in a class of natural and synthetic herbicides and drugs. mdpi.com

Impact of Trifluoromethyl Groups on Chemical and Biological Systems

The introduction of a trifluoromethyl (-CF3) group is a widely used strategy in modern drug design to enhance the properties of a potential drug candidate. hovione.com This small functional group can profoundly alter a molecule's physicochemical and biological characteristics. mdpi.comdntb.gov.ua One of its primary effects is to increase lipophilicity, which can improve a molecule's ability to permeate biological membranes. mdpi.com

Furthermore, the C-F bond is one of the strongest in organic chemistry, making the trifluoromethyl group highly resistant to metabolic degradation. mdpi.com This metabolic stability can increase a drug's half-life in the body. mdpi.com The potent electron-withdrawing nature of the -CF3 group can also influence the acidity or basicity of nearby functional groups and alter the electron distribution within the molecule, which can affect its binding affinity to target proteins. acs.org The strategic placement of a trifluoromethyl group is a key tool for medicinal chemists to fine-tune a compound's solubility, pharmacokinetic profile, and binding selectivity, ultimately improving its potential as a therapeutic agent. mdpi.commdpi.com

Overview of 1-Bromo-4-(trifluoromethyl)cyclohexane within Advanced Synthetic and Medicinal Research

This compound is a chemical entity that embodies the strategic combination of the three components discussed above. It features a cyclohexane scaffold, providing a defined three-dimensional structure. It is halogenated with a bromine atom, rendering it a reactive intermediate for further synthetic modifications through reactions like nucleophilic substitution or coupling reactions. Finally, it possesses a trifluoromethyl group, a feature known to enhance metabolic stability and influence biological interactions.

This compound serves primarily as a building block or organic synthesis reagent in experimental research. chemicalbook.com Its structure is designed for incorporation into larger, more complex molecules. Researchers in medicinal chemistry and materials science can utilize this reagent to introduce the trifluoromethyl-cyclohexyl motif into new chemical entities, aiming to leverage the combined benefits of the rigid scaffold and the unique properties of the trifluoromethyl group. While specific, large-scale applications are not broadly documented in readily available literature, its value lies in its potential as a versatile intermediate for creating novel compounds with tailored properties for pharmaceutical or agrochemical development.

Compound Data

Compound NameCAS NumberMolecular FormulaMolecular Weight
This compound30129-20-5C7H10BrF3231.05 g/mol
Chloroethane75-00-3C2H5Cl64.51 g/mol
Methane74-82-8CH416.04 g/mol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-(trifluoromethyl)cyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrF3/c8-6-3-1-5(2-4-6)7(9,10)11/h5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTEBWBSBKSFIMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30129-20-5
Record name 1-bromo-4-(trifluoromethyl)cyclohexane
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Synthetic Methodologies and Preparative Strategies for 1 Bromo 4 Trifluoromethyl Cyclohexane

Direct Bromination Approaches to Halogenated Cyclohexanes

Direct bromination methods offer a straightforward approach to introduce a bromine atom onto the cyclohexane (B81311) scaffold. These methods can be broadly categorized into the substitution of a hydroxyl group and free-radical-mediated C-H bond halogenation.

Bromination of Substituted Cyclohexanols

A common and reliable method for the synthesis of 1-bromo-4-(trifluoromethyl)cyclohexane involves the direct bromination of 4-(trifluoromethyl)cyclohexanol (B153614). This transformation is typically achieved by treating the corresponding alcohol with a variety of brominating agents. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group is first protonated or activated to form a good leaving group (e.g., water or a sulfonate ester), which is subsequently displaced by a bromide ion.

Common brominating agents for this purpose include hydrobromic acid (HBr), phosphorus tribromide (PBr₃), and thionyl bromide (SOBr₂). The choice of reagent can influence the reaction conditions and stereochemical outcome. For instance, reactions with HBr may proceed via an Sₙ1-like mechanism, potentially leading to carbocation rearrangements, although with a secondary cyclohexyl system, an Sₙ2 pathway is also plausible. In contrast, PBr₃ and SOBr₂ often favor an Sₙ2 mechanism, which results in the inversion of stereochemistry at the carbon center.

ReagentTypical ConditionsMechanismStereochemical Outcome
HBrAqueous or acetic acid, heatSₙ1/Sₙ2Mixture of isomers
PBr₃Aprotic solvent (e.g., Et₂O, CH₂Cl₂), 0 °C to refluxSₙ2Inversion of configuration
SOBr₂Aprotic solvent (e.g., pyridine, THF), 0 °C to refluxSₙi/Sₙ2Inversion or retention

The stereochemistry of the starting 4-(trifluoromethyl)cyclohexanol (cis or trans) will significantly impact the stereochemistry of the resulting this compound. Careful selection of the brominating agent and reaction conditions is therefore crucial for controlling the isomeric composition of the final product.

Radical Bromination for Specific Regioisomers

The regioselectivity of radical bromination is governed by the stability of the resulting carbon radical intermediate. In the case of (trifluoromethyl)cyclohexane (B1599226), the tertiary C-H bond at the 1-position is the most likely site of hydrogen abstraction due to the formation of a relatively stable tertiary radical. The electron-withdrawing nature of the trifluoromethyl group at the 4-position can influence the reactivity of the C-H bonds on the ring, but the preference for the tertiary position is generally strong.

This process typically yields a mixture of diastereomers (cis and trans), as the intermediate radical can be attacked by the bromine radical from either face of the ring. The ratio of these isomers can be influenced by steric factors and the reaction temperature.

InitiatorBromine SourceTypical ConditionsKey Intermediate
UV lightBr₂CCl₄, refluxTertiary radical
AIBNNBSCCl₄, refluxTertiary radical

Functional Group Interconversions and Derivatization

The synthesis of this compound can also be accomplished through the transformation of other functional groups on the cyclohexane ring. These methods offer flexibility and can be advantageous when specific precursors are more accessible.

Nucleophilic Substitution Routes for Bromine Introduction

Beyond the direct conversion of alcohols, other leaving groups can be displaced by a bromide nucleophile to form the target compound. libretexts.orgscience-revision.co.uk This approach involves a two-step process: first, the conversion of a hydroxyl group into a better leaving group, such as a tosylate (OTs), mesylate (OMs), or triflate (OTf), followed by nucleophilic substitution with a bromide salt (e.g., NaBr, LiBr).

This strategy often provides better control over the stereochemistry of the product, as the substitution reaction typically proceeds via a clean Sₙ2 mechanism, leading to a complete inversion of configuration at the reaction center. This is particularly valuable for the synthesis of specific stereoisomers of this compound.

Reaction Scheme: 4-(Trifluoromethyl)cyclohexanol + TsCl/Pyridine → 4-(Trifluoromethyl)cyclohexyl tosylate 4-(Trifluoromethyl)cyclohexyl tosylate + NaBr/DMF → this compound + NaOTs

Leaving GroupActivating AgentBromide SourceTypical Solvent
Tosylate (OTs)p-Toluenesulfonyl chloride (TsCl)NaBr, KBr, LiBrDMF, Acetone (B3395972)
Mesylate (OMs)Methanesulfonyl chloride (MsCl)NaBr, KBr, LiBrDMSO, Acetonitrile
Triflate (OTf)Triflic anhydride (B1165640) (Tf₂O)Bu₄NBrCH₂Cl₂, THF

Halogen Exchange Reactions for Fluorine/Bromine Differentiation

Halogen exchange reactions, also known as Finkelstein reactions, can be employed to synthesize this compound from other halogenated precursors, such as 1-chloro- or 1-iodo-4-(trifluoromethyl)cyclohexane. google.comiaea.org This method relies on the differential solubility of halide salts in a given solvent to drive the equilibrium towards the desired product.

For instance, treating 1-chloro-4-(trifluoromethyl)cyclohexane with an excess of sodium bromide in a solvent like acetone can lead to the formation of this compound, as sodium chloride is less soluble in acetone and precipitates out of the solution. While this method is conceptually straightforward, its efficiency depends on the relative reactivity of the C-X bond and the reaction equilibrium.

Stereoselective Synthesis of this compound Isomers

The cyclohexane ring in this compound can exist in different conformations, and the substituents at the 1 and 4 positions can be arranged in either a cis or trans relationship, leading to the existence of diastereomers. pearson.com The synthesis of specific isomers requires careful consideration of stereocontrol.

The cis and trans isomers of this compound will have distinct physical and chemical properties. The relative stability of these isomers is determined by the conformational preferences of the substituents. In the chair conformation, bulky groups prefer to occupy the equatorial position to minimize steric interactions. The trifluoromethyl group is significantly larger than a bromine atom, and thus, the conformation where the trifluoromethyl group is equatorial will be favored.

In the trans isomer, both the bromine and trifluoromethyl groups can occupy equatorial positions, leading to a thermodynamically stable conformation.

In the cis isomer, one group must be axial while the other is equatorial. Due to the larger size of the trifluoromethyl group, it will preferentially occupy the equatorial position, forcing the bromine atom into the axial position.

The stereoselective synthesis of a particular isomer can be achieved by starting with a stereochemically defined precursor. For example, the Sₙ2 reaction of a cis-4-(trifluoromethyl)cyclohexanol derivative (where the hydroxyl and trifluoromethyl groups are on the same side of the ring) with a brominating agent that proceeds with inversion of configuration will yield the trans-1-bromo-4-(trifluoromethyl)cyclohexane. Conversely, starting with the trans-alcohol will lead to the cis-bromo product under the same reaction conditions.

Starting Material IsomerReaction TypeExpected Product Isomer
cis-4-(Trifluoromethyl)cyclohexanolSₙ2 Brominationtrans-1-Bromo-4-(trifluoromethyl)cyclohexane
trans-4-(Trifluoromethyl)cyclohexanolSₙ2 Brominationcis-1-Bromo-4-(trifluoromethyl)cyclohexane

The separation of cis and trans isomers can often be achieved by chromatographic techniques such as column chromatography or gas chromatography, taking advantage of their different physical properties.

Control of Relative Stereochemistry (cis/trans)

The control of the relative stereochemistry, yielding either the cis or trans isomer of this compound, is a critical aspect of its synthesis. The stereochemical outcome is highly dependent on the chosen synthetic route and the mechanism of the key reaction steps.

When starting from 4-(trifluoromethyl)cyclohexanol, the stereochemistry of the starting alcohol (either cis or trans) and the reaction mechanism of the bromination step will dictate the final product's stereochemistry. For instance, a reaction proceeding through an SN2 mechanism will result in an inversion of stereochemistry at the carbon atom bearing the hydroxyl group. In contrast, a reaction that proceeds via an S_N_1 mechanism would likely lead to a mixture of cis and trans isomers due to the formation of a planar carbocation intermediate.

The choice of brominating agent is therefore paramount. Reagents such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) are known to facilitate S_N_2-type reactions on secondary alcohols, which would allow for a predictable inversion of stereochemistry. For example, starting with trans-4-(trifluoromethyl)cyclohexanol would be expected to yield cis-1-bromo-4-(trifluoromethyl)cyclohexane.

The stereochemical outcome of the addition of HBr to 4-(trifluoromethyl)cyclohexene is also a key consideration. The reaction typically proceeds through a carbocation intermediate, and the stereochemical course of the reaction can be influenced by the steric hindrance posed by the trifluoromethyl group and the stability of the possible chair conformations of the intermediate.

Table 1: Plausible Stereochemical Control in the Synthesis of this compound

Starting MaterialReagent/ReactionProbable MechanismExpected Major Product
trans-4-(Trifluoromethyl)cyclohexanolPBr₃ or SOBr₂S_N_2cis-1-Bromo-4-(trifluoromethyl)cyclohexane
cis-4-(Trifluoromethyl)cyclohexanolPBr₃ or SOBr₂S_N_2trans-1-Bromo-4-(trifluoromethyl)cyclohexane
4-(Trifluoromethyl)cyclohexeneHBrElectrophilic AdditionMixture of cis and trans isomers

Enantioselective Approaches

The development of enantioselective routes to this compound would be of significant interest, particularly for applications in the synthesis of chiral pharmaceuticals and materials. Such approaches would aim to produce a single enantiomer of either the cis or trans isomer.

One potential strategy for an enantioselective synthesis would involve the asymmetric reduction of 4-(trifluoromethyl)cyclohexanone (B120454) to produce an enantiomerically enriched 4-(trifluoromethyl)cyclohexanol. This can be achieved using a variety of chiral reducing agents or catalysts, such as those based on chiral boranes or transition metal complexes with chiral ligands. The resulting enantiomerically enriched alcohol could then be converted to the corresponding bromide with inversion of configuration, as described previously.

Alternatively, enantioselective bromination of a prochiral precursor could be explored. For example, the enantioselective bromolactonization of an unsaturated carboxylic acid precursor, followed by further transformations, could potentially lead to an enantiomerically enriched this compound derivative. While direct enantioselective bromination of a cyclohexane ring is challenging, advances in catalysis, including organocatalysis and transition-metal catalysis, may offer future possibilities.

Sustainable and Green Chemistry Aspects in Synthesis

Incorporating the principles of green chemistry into the synthesis of this compound is essential for minimizing the environmental impact of its production. This involves the careful selection of reagents, catalysts, and reaction conditions to enhance safety, reduce waste, and improve energy efficiency.

Development of Environmentally Benign Reagents and Catalysts

The use of hazardous reagents is a significant concern in many traditional halogenation reactions. Green chemistry encourages the replacement of toxic and corrosive reagents with safer alternatives. For the bromination of 4-(trifluoromethyl)cyclohexanol, this could involve moving away from reagents like PBr₃ and SOBr₂, which produce hazardous byproducts, towards more environmentally friendly options.

One such approach is the use of bromide salts, such as sodium or potassium bromide, in conjunction with an oxidizing agent. This method can generate the active brominating species in situ, avoiding the handling of elemental bromine. The choice of oxidant is also critical, with greener options like hydrogen peroxide being preferable to heavy metal-based oxidants.

Furthermore, the development of catalytic methods for bromination is a key area of green chemistry research. The use of a catalyst can reduce the amount of reagents required and can often lead to milder reaction conditions. For example, enzymatic halogenation, using halogenase enzymes, represents a highly selective and environmentally benign approach, although its application to non-natural substrates like 4-(trifluoromethyl)cyclohexanol would require further research and development.

Implementation of Energy-Efficient Reaction Conditions

Energy consumption is another important factor in the sustainability of a chemical process. The implementation of energy-efficient reaction conditions can significantly reduce the carbon footprint of the synthesis of this compound.

This can be achieved by designing reactions that proceed at or near ambient temperature and pressure, thereby reducing the need for heating or cooling. The use of highly active catalysts can facilitate reactions under milder conditions. Microwave-assisted synthesis is another technique that can lead to significant energy savings by rapidly heating the reaction mixture, often resulting in shorter reaction times and higher yields.

Table 2: Green Chemistry Considerations in the Synthesis of this compound

Green Chemistry PrincipleTraditional ApproachGreener Alternative
Safer Reagents PBr₃, SOBr₂, Elemental BromineIn situ generation of bromine from bromide salts and an oxidant (e.g., H₂O₂)
Catalysis Stoichiometric reagentsCatalytic bromination (e.g., enzymatic or transition-metal catalyzed)
Energy Efficiency High-temperature reactionsReactions at ambient temperature, microwave-assisted synthesis
Safer Solvents Chlorinated solvents (e.g., CCl₄, CHCl₃)Water, ionic liquids, or solvent-free conditions

Chemical Reactivity and Mechanistic Pathways of 1 Bromo 4 Trifluoromethyl Cyclohexane

Nucleophilic Substitution Reactions (SN1 and SN2 Mechanisms)

Nucleophilic substitution reactions of 1-bromo-4-(trifluoromethyl)cyclohexane involve the replacement of the bromine atom by a nucleophile. These reactions can proceed through two distinct mechanisms: a unimolecular (SN1) pathway involving a carbocation intermediate, or a bimolecular (SN2) pathway involving a single concerted step. savemyexams.com The structure of the substrate, particularly the secondary nature of the carbon-bromine bond and the electronic influence of the -CF3 group, plays a pivotal role in determining which mechanism predominates.

The stereochemical outcome of a nucleophilic substitution reaction is a direct consequence of its mechanism. For this compound, the distinct stereochemical results of SN1 and SN2 pathways are critical for predicting product structures.

SN1 Mechanism: The SN1 reaction proceeds through a two-step mechanism where the rate-determining step is the departure of the leaving group (Br-) to form a planar, sp2-hybridized carbocation intermediate. libretexts.org The nucleophile can then attack this planar intermediate from either face with equal probability. If the starting material is a single enantiomer, this leads to the formation of a racemic mixture of both retention and inversion products. libretexts.org

SN2 Mechanism: The SN2 mechanism is a single-step process where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (a "backside attack"). youtube.com This concerted mechanism forces an inversion of the stereochemical configuration at the carbon center, often likened to an umbrella flipping inside out in the wind. This outcome is known as Walden inversion.

The specific stereoisomer (cis or trans) of this compound and its preferred conformation will impact the accessibility of the electrophilic carbon for a backside attack, thereby influencing the feasibility of the SN2 pathway.

The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups in organic chemistry due to the high electronegativity of the fluorine atoms. nih.gov This property exerts a strong inductive effect (-I effect) that significantly alters the reactivity of the cyclohexane (B81311) ring and the C-Br bond.

Effect on the SN1 Pathway: The SN1 mechanism relies on the formation of a carbocation intermediate. Electron-withdrawing groups strongly destabilize adjacent carbocations. The -CF3 group on the C4 carbon of the cyclohexane ring will significantly destabilize the positive charge that would form at the C1 position through the carbon framework. This destabilization raises the activation energy for the carbocation formation, thereby dramatically slowing down or effectively inhibiting the SN1 reaction pathway.

Effect on the SN2 Pathway: The influence on the SN2 pathway is more nuanced. The strong inductive withdrawal of electrons by the -CF3 group makes the C1 carbon atom, which is bonded to the bromine, more electrophilic (more positive). This enhanced electrophilicity should, in principle, make the carbon more attractive to an incoming nucleophile, potentially accelerating the SN2 reaction. However, studies on other fluorinated compounds have shown that proximate fluorine substituents can also hinder the rate of SN2 reactions due to electrostatic repulsion between the fluorine atoms and the incoming nucleophile. researchgate.net For this compound, the effect of enhanced electrophilicity is likely the more dominant factor influencing the SN2 rate.

Table 1: Predicted Influence of the Trifluoromethyl Group on Nucleophilic Substitution Pathways
Reaction PathwayKey Intermediate/Transition StateElectronic Effect of -CF3 GroupPredicted Impact on Reaction Rate
SN1Secondary CarbocationStrong destabilization of the positive charge via inductionStrongly disfavored / Significantly retarded
SN2Pentacoordinate Transition StateIncreases electrophilicity of the reaction center via inductionPotentially favored / Rate may be enhanced

Elimination Reactions (E1 and E2 Mechanisms)

In competition with substitution, this compound can undergo elimination reactions to form an alkene, 4-(trifluoromethyl)cyclohexene. These reactions also proceed via unimolecular (E1) or bimolecular (E2) mechanisms.

The E1 mechanism, like the SN1 mechanism, involves a carbocation intermediate and is therefore strongly disfavored by the electron-withdrawing -CF3 group. Consequently, elimination reactions for this substrate are most likely to occur via the E2 pathway, which requires a strong base. The E2 mechanism is a concerted, single-step process where the base removes a proton from a carbon adjacent to the one bearing the leaving group (a β-hydrogen), and the leaving group departs simultaneously to form a double bond. libretexts.org

For this compound, the elimination product is invariably 4-(trifluoromethyl)cyclohexene, as the β-hydrogens on both adjacent carbons (C2 and C6) are chemically equivalent. However, in cases with unsymmetrical substitution, the regioselectivity of E2 reactions is a key consideration, governed by Zaitsev's and Hofmann's rules.

Zaitsev's Rule: Predicts that the major product will be the more substituted (and therefore more thermodynamically stable) alkene. This is typically observed when using small, strong bases like sodium ethoxide. chemistrysteps.com

Hofmann's Rule: Predicts that the major product will be the less substituted alkene. This outcome is favored when using sterically hindered (bulky) bases, such as potassium tert-butoxide, which preferentially remove the more sterically accessible proton. masterorganicchemistry.comchadsprep.com

While not applicable to the product outcome of this compound itself, these principles are crucial for predicting reactivity in more complex analogues.

Table 2: General Regioselectivity in E2 Reactions
Base TypeExampleGoverning RuleMajor Product
Small, UnhinderedSodium Ethoxide (NaOEt)Saytzeff (Zaitsev)More substituted alkene
Bulky, HinderedPotassium tert-butoxide (KOtBu)HofmannLess substituted alkene

The E2 reaction is stereospecific, meaning the stereochemistry of the starting material dictates the stereochemistry of the product. The reaction has a strict geometric requirement: the β-hydrogen and the leaving group must be in an anti-periplanar conformation (a dihedral angle of 180°). khanacademy.orgyoutube.com In cyclohexane systems, this anti-periplanar arrangement can only be achieved when both the β-hydrogen and the leaving group are in axial positions (a trans-diaxial arrangement). chemistrysteps.comyoutube.com

This requirement has profound consequences for the reactivity of the cis and trans isomers of this compound. The -CF3 group is sterically demanding (though less so than a tert-butyl group) and will strongly prefer to occupy the more stable equatorial position in the chair conformation.

cis-1-Bromo-4-(trifluoromethyl)cyclohexane: In the most stable chair conformation, the equatorial -CF3 group forces the C1 bromine atom into an axial position. libretexts.orgpearson.com This is the ideal geometry for an E2 reaction, as the axial bromine is anti-periplanar to the axial β-hydrogens on both C2 and C6. Therefore, the cis isomer is expected to undergo E2 elimination rapidly. libretexts.orgpearson.com

trans-1-Bromo-4-(trifluoromethyl)cyclohexane: In its most stable conformation, both the -CF3 group and the bromine atom are in equatorial positions. In this arrangement, the bromine is not anti-periplanar to any axial β-hydrogens, and the E2 reaction cannot occur. For the reaction to proceed, the ring must flip to a much higher-energy conformation where the bromine becomes axial and the larger -CF3 group is forced into an unfavorable axial position. libretexts.org Because the concentration of this reactive conformer is extremely low at equilibrium, the rate of E2 elimination for the trans isomer is expected to be exceptionally slow. libretexts.orgvaia.com

The competition between substitution (SN2) and elimination (E2) for a secondary halide like this compound is governed by several factors, primarily the nature of the nucleophile/base and the substrate's stereochemistry. youtube.com

Role of the Base/Nucleophile: Strong, sterically unhindered bases that are also good nucleophiles (e.g., ethoxide, hydroxide) can lead to a mixture of both SN2 and E2 products. Strong, bulky bases (e.g., tert-butoxide) are poor nucleophiles due to steric hindrance and will strongly favor E2 elimination. youtube.comuniovi.es

Role of the Substrate: As discussed, the stereochemistry of the isomers is the dominant factor.

For the cis isomer , the bromine is locked in an axial position, which is perfectly pre-organized for rapid E2 elimination. E2 is expected to be the major, if not exclusive, pathway with a strong base.

For the trans isomer , the required ring-flip to an unstable conformation makes E2 elimination extremely slow. This slow rate of elimination may allow the SN2 pathway to compete more effectively, even though it may also be slow, potentially leading to a greater proportion of substitution product compared to the cis isomer under identical conditions. libretexts.org

Table 3: Summary of Predicted Reactivity for Isomers of this compound
IsomerMost Stable Conformation (Br position)Rate of E2 ReactionPredicted Major Pathway (with strong base)
cisAxialFastE2 Elimination
transEquatorialVery SlowSlow reaction; potential for SN2 competition

Reductive Transformations of the Carbon-Bromine Bond

The carbon-bromine bond in this compound can undergo reductive cleavage, a process that replaces the bromine atom with a hydrogen atom. This transformation is a fundamental reaction in organic synthesis, often employed to remove a halogen that was used as a directing or activating group in a previous synthetic step.

Common methods for the reductive dehalogenation of alkyl bromides involve the use of metal hydrides, catalytic hydrogenation, or radical-mediated reductions. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of similar secondary alkyl bromides provides a basis for understanding its expected behavior.

Catalytic Hydrogenation: This method typically involves reacting the substrate with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). The reaction proceeds via the oxidative addition of the alkyl bromide to the metal surface, followed by hydrogenolysis of the resulting carbon-metal bond.

Metal Hydride Reduction: Reagents like sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are powerful reducing agents capable of cleaving carbon-halogen bonds. mdpi.com The reaction mechanism generally involves the nucleophilic attack of a hydride ion on the carbon atom bearing the bromine, displacing the bromide ion.

Radical-Mediated Reduction: Radical dehalogenation often utilizes reagents like tributyltin hydride (Bu3SnH) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). libretexts.org This process involves a radical chain mechanism where a tributyltin radical abstracts the bromine atom to form an alkyl radical, which then abstracts a hydrogen atom from another molecule of tributyltin hydride to yield the reduced product and regenerate the tin radical. libretexts.org

Cross-Coupling Reactions for C-C Bond Formation

The formation of new carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the construction of more complex molecular architectures. This compound, as an alkyl bromide, can participate in various cross-coupling reactions, particularly those catalyzed by transition metals like palladium.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Negishi)

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and the Suzuki-Miyaura and Negishi couplings are two of the most prominent examples for forming C-C bonds. chemrxiv.orgnih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netnih.gov While the Suzuki coupling is most commonly applied to aryl and vinyl halides, its application to secondary alkyl halides has been an area of active research. researchgate.netresearchgate.netnih.govorganic-chemistry.org The key steps in the catalytic cycle are the oxidative addition of the alkyl bromide to the Pd(0) catalyst, transmetalation of the organoboron reagent to the palladium center, and reductive elimination to form the C-C bond and regenerate the catalyst. For secondary alkyl bromides, a significant challenge is the potential for β-hydride elimination as a competing side reaction. The choice of ligand on the palladium catalyst is crucial to promote the desired reductive elimination over this undesired pathway.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner for the organic halide. nih.goviucc.ac.ilnih.govresearchgate.netrsc.orgmit.eduorganic-chemistry.org Organozinc reagents are generally more reactive than their organoboron counterparts, which can allow for milder reaction conditions. nih.goviucc.ac.il The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. The Negishi coupling has been shown to be effective for the coupling of secondary alkyl halides, with appropriate ligand selection being critical to suppress β-hydride elimination and achieve high yields of the desired cross-coupled product. nih.govmit.edu

Coupling PartnerCatalyst SystemProduct
Arylboronic AcidPd(0) catalyst, Ligand, Base4-Aryl-1-(trifluoromethyl)cyclohexane
Organozinc ReagentPd(0) or Ni(0) catalyst, Ligand4-Alkyl/Aryl-1-(trifluoromethyl)cyclohexane

This table represents a generalized scheme for the Suzuki and Negishi coupling reactions of this compound. Specific conditions and yields would require experimental data.

Emerging Cross-Coupling Methods Involving Fluorine

The presence of the trifluoromethyl group in this compound opens up possibilities for novel cross-coupling reactions that leverage the unique properties of fluorine. Research in this area is focused on developing methods for C-F bond activation and utilizing fluorinated building blocks in new ways. nih.govrsc.orgmdpi.comnih.govnih.govmdpi.comresearchgate.net

Photoredox Catalysis: In recent years, visible-light photoredox catalysis has emerged as a powerful tool for forging chemical bonds under mild conditions. rsc.orgchemrxiv.orgnih.govorganic-chemistry.orgrsc.orgrsc.org This approach uses a photocatalyst that, upon absorbing light, can initiate single-electron transfer processes, generating radical intermediates. For a compound like this compound, photoredox catalysis could enable the generation of a cyclohexyl radical centered at the carbon bearing the bromine. This radical could then participate in various C-C bond-forming reactions, including coupling with other radical species or addition to π-systems. mdpi.comconicet.gov.arnih.govrsc.org

While specific applications to this compound are yet to be widely reported, the general principles of these emerging methods suggest a promising avenue for its future functionalization.

Stereochemical Analysis and Conformational Landscape

Isomerism in 1-Bromo-4-(trifluoromethyl)cyclohexane

The presence of two distinct substituents at the 1 and 4 positions of the cyclohexane (B81311) ring in this compound leads to the possibility of stereoisomerism. This isomerism manifests in the form of diastereomers and, depending on the specific arrangement of the substituents, enantiomers.

Diastereomeric Forms (cis and trans)

The relative orientation of the bromo and trifluoromethyl groups with respect to the plane of the cyclohexane ring defines two diastereomeric forms: cis and trans. In the cis isomer, both substituents are on the same side of the ring, while in the trans isomer, they are on opposite sides. These two forms are not superimposable and possess distinct physical and chemical properties.

The nomenclature and structural representation of these diastereomers can be summarized as follows:

IsomerDescription
cis-1-Bromo-4-(trifluoromethyl)cyclohexaneThe bromo and trifluoromethyl groups are on the same face of the cyclohexane ring.
trans-1-Bromo-4-(trifluoromethyl)cyclohexaneThe bromo and trifluoromethyl groups are on opposite faces of the cyclohexane ring.

These diastereomers are configurationally stable under normal conditions and cannot be interconverted through bond rotation.

Enantiomeric Considerations and Chirality

Chirality in substituted cyclohexanes is determined by the presence of a non-superimposable mirror image. For 1,4-disubstituted cyclohexanes, the presence of a plane of symmetry often leads to achirality.

In the case of trans-1-bromo-4-(trifluoromethyl)cyclohexane , the molecule possesses a plane of symmetry that passes through the C1 and C4 atoms and the attached bromo and trifluoromethyl groups. As a result, the trans isomer is achiral and does not have an enantiomer.

For cis-1-bromo-4-(trifluoromethyl)cyclohexane , the situation is more complex. In its planar representation, a plane of symmetry exists. However, due to the puckered nature of the cyclohexane ring in its chair conformation, the molecule can adopt chiral conformations. The two chair conformers of the cis isomer are non-superimposable mirror images of each other. This rapid interconversion between the two enantiomeric chair forms at room temperature results in a racemic mixture, rendering the bulk sample optically inactive. mvpsvktcollege.ac.inlibretexts.org Therefore, while the individual chair conformers are chiral, the cis isomer is considered a meso compound due to the presence of these rapidly equilibrating enantiomeric conformations.

Conformational Analysis of the Cyclohexane Ring

The cyclohexane ring is not planar and predominantly adopts a flexible chair conformation to minimize angular and torsional strain. The interconversion between two chair conformations, known as ring flipping, is a key aspect of its conformational analysis.

Chair-Chair Interconversion and Conformational Equilibrium

The cyclohexane ring in this compound undergoes a rapid chair-chair interconversion. During this process, axial substituents become equatorial, and equatorial substituents become axial. The two chair conformations are often not of equal energy, and the position of the conformational equilibrium is determined by the steric and electronic properties of the substituents.

For a monosubstituted cyclohexane, the substituent generally prefers the more spacious equatorial position to avoid steric hindrance with the axial hydrogens on the same side of the ring (1,3-diaxial interactions).

Steric and Electronic Effects of Substituents on Conformational Preferences

The conformational preference of a substituent is quantified by its "A-value," which represents the free energy difference between the axial and equatorial conformations. A larger A-value indicates a stronger preference for the equatorial position. masterorganicchemistry.comwikipedia.org

The A-values for the bromo and trifluoromethyl groups are crucial in determining the most stable conformation of the cis and trans isomers of this compound.

SubstituentA-value (kcal/mol)
Bromine (Br)~0.38–0.62
Trifluoromethyl (CF₃)~2.1–2.5

Note: A-values can vary slightly depending on the experimental conditions and the method of determination.

For trans-1-bromo-4-(trifluoromethyl)cyclohexane:

The two possible chair conformations are (axial-Br, axial-CF₃) and (equatorial-Br, equatorial-CF₃). Given that both the bromo and, particularly, the larger trifluoromethyl group have a strong preference for the equatorial position to minimize steric strain, the diequatorial conformer is significantly more stable. The equilibrium will therefore lie heavily towards the (e,e) conformation.

For cis-1-bromo-4-(trifluoromethyl)cyclohexane:

In the cis isomer, one substituent must be in an axial position while the other is in an equatorial position in any given chair conformation. The two possible chair conformations are (axial-Br, equatorial-CF₃) and (equatorial-Br, axial-CF₃). Due to the significantly larger A-value of the trifluoromethyl group compared to the bromine atom, the conformer with the trifluoromethyl group in the equatorial position and the bromine atom in the axial position will be the more stable one. The equilibrium will favor the (a-Br, e-CF₃) conformation.

Advanced Spectroscopic Characterization of Stereoisomers

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization of the stereoisomers of this compound. Both ¹H and ¹³C NMR can provide detailed information about the chemical environment of the nuclei, allowing for the differentiation of the cis and trans isomers and the determination of their preferred conformations.

The chemical shifts and coupling constants of the protons and carbons in the cyclohexane ring are highly sensitive to their axial or equatorial orientation. For instance, axial protons typically resonate at a higher field (lower ppm) than their equatorial counterparts.

A study on the influence of the trifluoromethyl group on the ¹³C chemical shifts in cyclohexane derivatives provides valuable insight. The introduction of a CF₃ group causes significant changes in the chemical shifts of the α and γ carbons. researchgate.net These substituent effects can be used to assign the stereochemistry of the isomers.

Expected NMR Spectral Features:

IsomerPreferred ConformationExpected ¹H NMR FeaturesExpected ¹³C NMR Features
trans(e,e)-1-bromo-4-(trifluoromethyl)cyclohexaneComplex multiplets for the cyclohexane protons. The proton at C1 and C4 would show coupling patterns indicative of an equatorial position.A distinct set of signals corresponding to the diequatorial conformation.
cis(a-Br, e-CF₃)-1-bromo-4-(trifluoromethyl)cyclohexaneThe proton at C1 (attached to the axial bromine) would be expected to appear as a broad signal due to multiple couplings. The proton at C4 would show a different coupling pattern.A different set of signals compared to the trans isomer, reflecting the different stereochemical environment.

Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), can further aid in the unambiguous assignment of all proton and carbon signals and confirm the stereochemical and conformational assignments. Low-temperature NMR studies can also be employed to slow down the chair-chair interconversion, allowing for the direct observation of individual conformers and the determination of the equilibrium constant.

Applications in Complex Organic Synthesis and Medicinal Chemistry

1-Bromo-4-(trifluoromethyl)cyclohexane as a Versatile Synthetic Building Block

The presence of a bromine atom on the cyclohexane (B81311) ring renders this compound a highly versatile precursor for a variety of chemical transformations. This reactivity allows for its incorporation into more complex molecular architectures, serving as a key introductory agent for the trifluoromethylcyclohexyl moiety.

While specific examples detailing the use of this compound in the synthesis of polycyclic and heterocyclic frameworks are not extensively documented in publicly available literature, its potential is evident from established synthetic methodologies. The bromo group can readily participate in a range of carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, it can be converted into an organometallic reagent, such as a Grignard or organolithium species, which can then be used in nucleophilic addition reactions to construct larger carbocyclic or heterocyclic rings.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig amination reactions, are powerful tools for forging new bonds. This compound can, in principle, serve as the electrophilic partner in these reactions, allowing for the attachment of the trifluoromethylcyclohexyl group to a wide array of aromatic and heteroaromatic systems. This approach would enable the synthesis of novel polycyclic and heterocyclic scaffolds containing this fluorinated aliphatic ring. The development of synthetic routes that leverage these established coupling strategies would significantly expand the chemical space accessible from this building block.

The utility of this compound extends to the derivatization and diversification of existing molecular scaffolds. Through nucleophilic substitution reactions, the bromine atom can be displaced by a variety of nucleophiles, including amines, alcohols, thiols, and carbanions. This allows for the direct attachment of the trifluoromethylcyclohexyl motif to a lead compound, enabling systematic exploration of structure-activity relationships (SAR).

This strategy is particularly valuable in medicinal chemistry, where the introduction of a trifluoromethylcyclohexyl group can modulate key drug-like properties. The ability to easily generate a library of analogs from a common intermediate containing the this compound unit is a key advantage in the lead optimization phase of drug discovery.

Exploration in Biomedical Research

The trifluoromethyl group and the cyclohexane ring are both well-established motifs in medicinal chemistry, known to impart favorable pharmacological properties. mdpi.comnih.gov Consequently, molecules containing the trifluoromethylcyclohexyl scaffold are of significant interest in biomedical research.

The trifluoromethylcyclohexyl moiety can be considered a "bioactive scaffold" due to its potential to interact favorably with biological targets and to improve the pharmacokinetic profile of a drug candidate. The incorporation of this group can lead to enhanced metabolic stability, increased lipophilicity, and improved membrane permeability. mdpi.comresearchgate.net While specific drug discovery programs centered on this compound are not widely reported, the general principles of medicinal chemistry suggest its potential utility.

The trifluoromethylcyclohexyl group can serve as a non-aromatic bioisostere for a phenyl ring, offering a three-dimensional alternative that can improve properties such as solubility and metabolic stability while maintaining or enhancing binding affinity. This strategy of "escaping from flatland" is a current trend in drug design aimed at creating more specific and effective therapeutics.

Table 1: Comparison of Physicochemical Properties of Phenyl and Cyclohexyl Groups
PropertyPhenyl GroupCyclohexyl GroupImpact of Trifluoromethyl Substitution
AromaticityAromaticNon-aromatic-
ShapePlanar3D (Chair/Boat)Increases steric bulk
Lipophilicity (logP)~2.0~2.5Significantly increases lipophilicity
Metabolic StabilityProne to oxidationGenerally more stableC-F bonds are highly stable, enhancing metabolic resistance

The biological activity of a molecule can be significantly influenced by the presence of both the cyclohexane ring and the trifluoromethyl group.

Cyclohexane Motif:

Conformational Rigidity: The cyclohexane ring introduces a degree of conformational rigidity, which can help to pre-organize the molecule for optimal binding to its biological target. This can lead to an increase in binding affinity and selectivity.

Trifluoromethyl Motif:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation by cytochrome P450 enzymes. mdpi.comresearchgate.net This can lead to a longer half-life and improved bioavailability of a drug.

Lipophilicity and Binding Interactions: The trifluoromethyl group is highly lipophilic and can engage in favorable hydrophobic interactions within the binding pocket of a protein. Its strong electron-withdrawing nature can also influence the acidity or basicity of nearby functional groups, potentially leading to stronger hydrogen bonding or other electrostatic interactions. mdpi.comresearchgate.net

The combination of these two motifs in the trifluoromethylcyclohexyl scaffold provides a powerful tool for medicinal chemists to fine-tune the properties of drug candidates.

Role in Agrochemical Development (potential applications)

The principles that make fluorinated compounds attractive in medicinal chemistry are also highly relevant to the development of new agrochemicals, such as herbicides, insecticides, and fungicides. The introduction of a trifluoromethyl group can enhance the efficacy, metabolic stability, and environmental persistence of an active ingredient.

While specific applications of this compound in agrochemical development are not well-documented, its potential is clear. The trifluoromethylcyclohexyl moiety could be incorporated into new pesticide candidates to improve their performance. For example, increased metabolic stability could lead to longer-lasting protection of crops, while enhanced lipophilicity could improve uptake by the target pest or plant. The versatility of this compound as a synthetic building block makes it a potentially valuable tool for the synthesis and optimization of new agrochemical leads.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Molecular Geometries and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within 1-Bromo-4-(trifluoromethyl)cyclohexane. These calculations typically employ methods like Density Functional Theory (DFT) to determine the most stable conformations of the molecule. nih.gov For a substituted cyclohexane (B81311), the chair conformation is the most stable arrangement. libretexts.org In the case of this compound, this leads to two possible chair conformers for both the cis and trans isomers, distinguished by the axial or equatorial positions of the bromine and trifluoromethyl groups.

Computational analyses focus on determining the relative energies of these conformers. Due to steric hindrance, substituents generally prefer the more spacious equatorial position. sapub.org The large trifluoromethyl group has a strong preference for the equatorial position to minimize unfavorable 1,3-diaxial interactions. The bromine atom, while smaller, also favors the equatorial position. Thus, for the trans isomer, the diequatorial conformer is significantly more stable than the diaxial. For the cis isomer, one substituent must be axial while the other is equatorial; the lower energy conformer will have the larger trifluoromethyl group in the equatorial position.

These calculations provide precise data on bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecular geometry. The electronic structure is also elucidated, revealing how the electronegative bromine and trifluoromethyl groups influence the electron density distribution across the cyclohexane ring. This information is crucial for predicting the molecule's reactivity and intermolecular interactions.

Table 1: Calculated Geometric Parameters for trans-1-Bromo-4-(trifluoromethyl)cyclohexane Conformers

Parameter Diequatorial Conformer Diaxial Conformer
C-Br Bond Length (Å) 1.96 1.97
C-CF3 Bond Length (Å) 1.55 1.56
C-C-C Angle (°) ~111.5 ~112.0
Relative Energy (kcal/mol) 0.0 > 5.0

Elucidation of Reaction Mechanisms and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. acs.org Theoretical studies can map out the potential energy surface for reactions such as nucleophilic substitution (SN2) or elimination (E2), identifying the transition states and intermediates involved. mdpi.comresearchgate.net

For an SN2 reaction, the nucleophile must approach the carbon atom bonded to the bromine from the side opposite to the bromine atom (backside attack). chemistrysteps.com Computational modeling can determine the energy barrier for this process. The conformation of the cyclohexane ring plays a critical role; an axial bromine atom is generally more accessible to backside attack than an equatorial one, which is sterically hindered by the rest of the ring. chemistrysteps.com

Transition state analysis involves calculating the structure and energy of the highest point on the reaction pathway. acs.org For instance, in an SN2 reaction, the transition state would feature a partially formed bond between the carbon and the incoming nucleophile and a partially broken carbon-bromine bond. mdpi.comresearchgate.netsciforum.net The energy of this transition state determines the activation energy and, consequently, the reaction rate. Similar analyses can be applied to E2 elimination reactions, where the anti-periplanar arrangement of a β-hydrogen and the bromine leaving group is crucial for the reaction to proceed. chemistrysteps.com

Table 2: Calculated Activation Energies for Nucleophilic Substitution on cis-1-Bromo-4-(trifluoromethyl)cyclohexane

Conformer Leaving Group Position Nucleophile Calculated Activation Energy (kcal/mol)
cis-(ax-Br, eq-CF3) Axial CN- 20.5
cis-(eq-Br, ax-CF3) Equatorial CN- > 25.0

Prediction of Spectroscopic Signatures

Theoretical calculations can accurately predict various spectroscopic properties of this compound, which is invaluable for interpreting experimental data and confirming the structure of reaction products.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT. nih.gov These calculations can predict the 1H, 13C, and 19F NMR spectra. The predicted shifts are sensitive to the electronic environment of each nucleus, which is influenced by the molecule's conformation and the presence of the electronegative substituents. For example, the chemical shift of the proton on the carbon bearing the bromine atom will differ significantly depending on whether the bromine is in an axial or equatorial position. Computational predictions can help assign the complex signals in the experimental spectra to specific nuclei in the molecule. nih.govrsc.orgmdpi.com

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. numberanalytics.com Computational methods can calculate the frequencies and intensities of these vibrations. numberanalytics.comcardiff.ac.ukdiva-portal.org The calculated IR spectrum can be compared with an experimental spectrum to identify characteristic peaks, such as the C-Br and C-F stretching frequencies, and the vibrations of the cyclohexane ring. This comparison can confirm the presence of specific functional groups and provide information about the molecule's conformation.

Table 3: Predicted 19F and 13C NMR Chemical Shifts for the Most Stable Conformer of trans-1-Bromo-4-(trifluoromethyl)cyclohexane

Nucleus Predicted Chemical Shift (ppm)
19F (of CF3) -73.5
13C (C-Br) 55.2
13C (C-CF3) 35.8
13C (ring carbons) 30.1, 32.4

In Silico Studies for Structure-Activity Relationship (SAR) and Ligand Design

In silico methods are crucial in modern drug discovery and materials science for predicting how a molecule's structure relates to its biological activity or material properties. nih.govnih.govacs.orgacs.org For this compound, these studies would explore how variations of this scaffold could lead to compounds with desired properties.

The trifluoromethyl group is of particular interest in drug design as it can enhance properties like metabolic stability and binding affinity. mdpi.comresearchgate.net Computational models can be used to design ligands that incorporate the this compound moiety. Molecular docking simulations, for example, can predict how these ligands might bind to the active site of a target protein. researchgate.net These simulations calculate the binding energy and identify key interactions, such as hydrogen bonds or hydrophobic interactions, between the ligand and the protein. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies can be performed on a series of derivatives of this compound. nih.govnih.govacs.org In a QSAR study, computational descriptors (e.g., molecular weight, lipophilicity, electronic properties) are correlated with experimentally measured biological activity. This allows for the development of a mathematical model that can predict the activity of new, untested compounds, thereby guiding the synthesis of more potent and selective molecules. The unique combination of a polarizable bromine atom and a lipophilic, electron-withdrawing trifluoromethyl group makes this cyclohexane scaffold a versatile starting point for such ligand design efforts. mdpi.comacs.org

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-Bromo-4-(trifluoromethyl)cyclohexane with high purity?

Methodological Answer:
The synthesis typically involves bromination of 4-(trifluoromethyl)cyclohexane using reagents like N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} under radical initiation or electrophilic substitution. Key considerations include:

  • Temperature Control : Maintain 0–5°C to minimize side reactions (e.g., over-bromination) .
  • Solvent Selection : Use non-polar solvents (e.g., CCl4\text{CCl}_4) to stabilize intermediates and enhance regioselectivity .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively isolates the product. GC-MS or 1H NMR^1\text{H NMR} (δ 1.8–2.1 ppm for cyclohexane protons, δ 3.4–3.6 ppm for bromine-coupled protons) confirms purity .

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